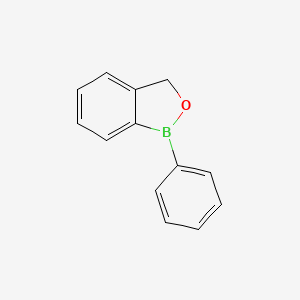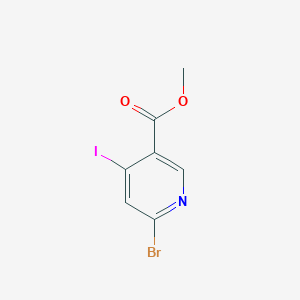
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis . The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 1-Methyl-5-phenyl-1H-pyrazole-3-carbohydrazide is unique due to its carbohydrazide functional group. This group imparts distinct chemical reactivity and biological activity. For instance, the carbohydrazide group can form hydrazone derivatives, which are not possible with carboxylic acid or carbaldehyde groups .
Propriétés
Formule moléculaire |
C11H12N4O |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-methyl-5-phenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H12N4O/c1-15-10(8-5-3-2-4-6-8)7-9(14-15)11(16)13-12/h2-7H,12H2,1H3,(H,13,16) |
Clé InChI |
VZTFCDRMDPYIHL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(=O)NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)

